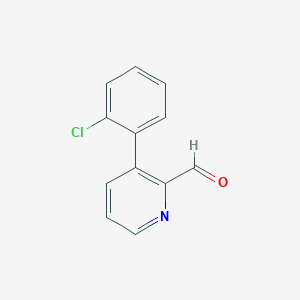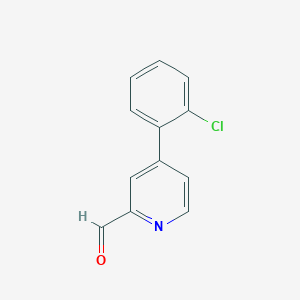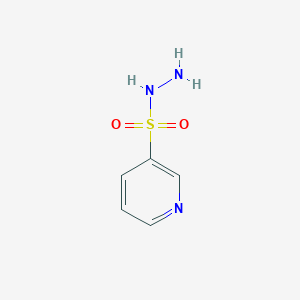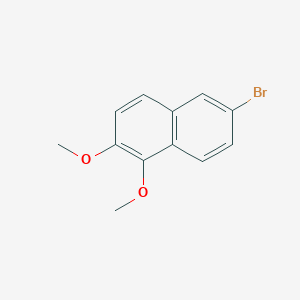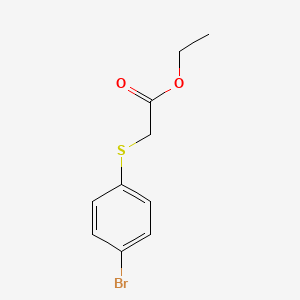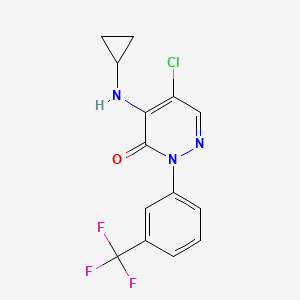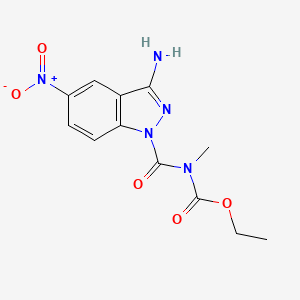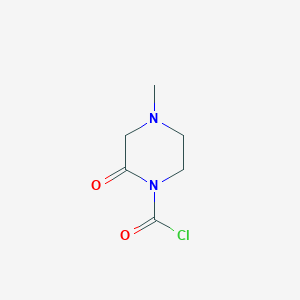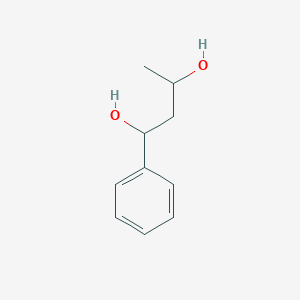
2-Nitroterephthalamide
概要
説明
2-Nitroterephthalamide is an organic compound with the molecular formula C8H7N3O4. It is a derivative of terephthalic acid, where one of the hydrogen atoms on the benzene ring is replaced by a nitro group (NO2) and the carboxylic acid groups are converted to amides.
準備方法
Synthetic Routes and Reaction Conditions: 2-Nitroterephthalamide can be synthesized through several methods. One common route involves the nitration of terephthalic acid followed by conversion to the amide. The nitration process typically uses a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group onto the aromatic ring. The resulting 2-nitroterephthalic acid is then converted to the amide using ammonia or an amine under suitable conditions .
Industrial Production Methods: In industrial settings, the production of this compound may involve the ammonolysis of dialkyl nitroterephthalates. This method is advantageous due to its efficiency and scalability. The reaction conditions typically include elevated temperatures and the presence of a catalyst to facilitate the conversion .
化学反応の分析
Types of Reactions: 2-Nitroterephthalamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other substituents under appropriate conditions.
Hydrolysis: The amide groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Sodium methoxide in methanol, potassium hydroxide in ethanol.
Hydrolysis: Concentrated hydrochloric acid, sodium hydroxide solution.
Major Products:
Reduction: 2-Aminoterephthalamide.
Substitution: Various substituted terephthalamides depending on the nucleophile used.
Hydrolysis: 2-Nitroterephthalic acid.
科学的研究の応用
2-Nitroterephthalamide has several applications in scientific research:
Biological Studies: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Material Science: It is utilized in the design of liquid crystalline polymers and other advanced materials due to its rigid aromatic structure and functional groups.
作用機序
The mechanism of action of 2-nitroterephthalamide and its derivatives often involves interactions with biological molecules through hydrogen bonding, π-π stacking, and other non-covalent interactions. These interactions can influence the compound’s biological activity, such as its ability to inhibit enzymes or disrupt cellular processes. The nitro group can undergo bioreductive activation in hypoxic environments, making it a potential candidate for targeted cancer therapies .
類似化合物との比較
2-Nitroterephthalic Acid: Similar structure but with carboxylic acid groups instead of amides.
2-Aminoterephthalamide: The nitro group is reduced to an amino group.
Poly(p-benzanilide nitroterephthalamide): A polymeric form with similar structural motifs.
Uniqueness: 2-Nitroterephthalamide is unique due to its combination of nitro and amide functional groups, which confer distinct chemical reactivity and potential for diverse applications. Its ability to participate in various chemical reactions and form high-performance polymers makes it a valuable compound in both research and industrial contexts .
特性
IUPAC Name |
2-nitrobenzene-1,4-dicarboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O4/c9-7(12)4-1-2-5(8(10)13)6(3-4)11(14)15/h1-3H,(H2,9,12)(H2,10,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTBCABLQCOTTPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)N)[N+](=O)[O-])C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


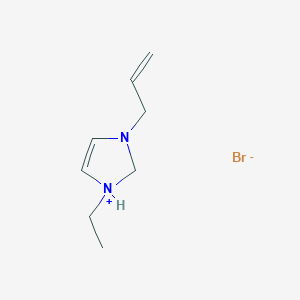
![3-[(2-Aminophenyl)amino]propan-1-ol](/img/structure/B3277025.png)

